molecular formula C19H20N2O7 B1665160 Aranidipine CAS No. 86780-90-7

Aranidipine

Cat. No. B1665160
CAS RN: 86780-90-7
M. Wt: 388.4 g/mol
InChI Key: NCUCGYYHUFIYNU-UHFFFAOYSA-N
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Description

Aranidipine, also known by the trade name Sapresta, is a calcium channel blocker . It is a dihydropyridine derivative with two active metabolites (M-1α and M-1β). Developed by Maruko Seiyaku, it is primarily used as a hypotensive, reducing blood pressure .


Synthesis Analysis

Aranidipine’s synthesis involves several steps. In one method, NiCl2 replaces mercury bichloride, used as a promoter for preparing 2,2-ethylenedioxy propyl alcohol. Ethanediamine is used as a catalyst for preparing acetoacetic acid 2,2-ethylenedioxy propyl ester .


Molecular Structure Analysis

The molecular formula of Aranidipine is C19H20N2O7 . The molecule contains a total of 49 bonds, including 29 non-H bonds, 13 multiple bonds, 8 rotatable bonds, 7 double bonds, 6 aromatic bonds, 2 six-membered rings, 2 esters (aliphatic), 1 ketone (aliphatic), 1 secondary amine (aliphatic), and 1 nitro group (aromatic) .


Chemical Reactions Analysis

Aranidipine and its metabolites inhibit calcium-induced contraction in isolated rabbit arteries . It is more potent in reducing blood pressure than other dihydropyridines . It also affects renal blood flow, possibly due to its effect on alpha-2-adrenoreceptor-mediated vasoconstriction .


Physical And Chemical Properties Analysis

Aranidipine is a small molecule with an average weight of 388.376 g/mol and a monoisotopic mass of 388.127050992 g/mol .

Scientific Research Applications

Hypertension Treatment

  • Application Summary: Aranidipine has been used for many years to treat hypertension . It is a calcium antagonist that gives rise to two active metabolites (M-1α and M-1β) that exhibit hypotensive activity .
  • Methods of Application: Aranidipine is typically administered orally. The mechanism of action is thought to be related to the capacity of Aranidipine and its metabolites to vasodilate afferent and efferent arterioles. This action is performed through the inhibition of voltage-dependent calcium channels .
  • Results or Outcomes: Studies have shown that Aranidipine is more potent in reducing blood pressure than other dihydropyridines .

Angina Pectoris Treatment

  • Application Summary: Aranidipine has been used to treat angina pectoris . Angina pectoris is a condition marked by severe pain in the chest, often also spreading to the shoulders, arms, and neck, caused by an inadequate blood supply to the heart.
  • Methods of Application: Aranidipine is administered orally for the treatment of angina pectoris. The drug works by inhibiting L-type calcium channels, decreasing calcium concentration and inducing smooth muscle relaxation .

Renal Blood Flow Regulation

  • Application Summary: Aranidipine has been observed to produce changes in renal blood flow .
  • Methods of Application: The effect on renal blood flow may be explained by Aranidipine’s effect on alpha-2-adrenoreceptor-mediated vasoconstriction .

Increase in Femoral Blood Flow

  • Application Summary: Pre-clinical studies with Aranidipine and its two metabolites have shown production of increases in femoral blood flow .
  • Methods of Application: The mechanism is thought to be related to the capacity of Aranidipine and its metabolites to vasodilate afferent and efferent arterioles. This action is performed through the inhibition of voltage-dependent calcium channels .
  • Results or Outcomes: Aranidipine has been shown to present potent and long-lasting vasodilating actions .

Alpha-2-Adrenoreceptor Antagonist

  • Application Summary: Aranidipine is a selective alpha2-adrenoreceptor antagonist which inhibits vasoconstrictive responses .
  • Methods of Application: The typical mechanism of action of Aranidipine, as all dihydropyridines, is based on the inhibition of L-type calcium channels, decreasing calcium concentration and inducing smooth muscle relaxation .
  • Results or Outcomes: The use of Aranidipine as an alpha2-adrenoreceptor antagonist has been associated with changes in vasoconstrictive responses, but the specific outcomes can vary depending on individual patient conditions and other factors .

Inhibition of Calcium-Induced Contraction

  • Application Summary: Aranidipine and its metabolites are shown to inhibit calcium-induced contraction in isolated rabbit arteries .
  • Methods of Application: The typical mechanism of action of Aranidipine, as all dihydropyridines, is based on the inhibition of L-type calcium channels, decreasing calcium concentration and inducing smooth muscle relaxation .
  • Results or Outcomes: Studies have shown that Aranidipine is more potent to reduce blood pressure than other dihydropyridines .

Safety And Hazards

Aranidipine may increase the arrhythmogenic activities of Metipranolol. The risk or severity of QTc prolongation can be increased when Metoclopramide is combined with Aranidipine. Aranidipine may increase the neuromuscular blocking activities of Metocurine . Specific hazards arising from the chemical include the release of toxic/corrosive gases and vapors during thermal decomposition .

properties

IUPAC Name

3-O-methyl 5-O-(2-oxopropyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O7/c1-10(22)9-28-19(24)16-12(3)20-11(2)15(18(23)27-4)17(16)13-7-5-6-8-14(13)21(25)26/h5-8,17,20H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCUCGYYHUFIYNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC(=O)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048649
Record name Aranidipine
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Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Aranidipine
Source DrugBank
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Mechanism of Action

The high potential of aranidipine is thought to be related to the additional calcium antagonistic activity of its metabolite. The mechanism is thought to be related to the capacity of aranidipine and its metabolites to vasodilate afferent and efferent arterioles. this action is performed through the inhibition of voltage-dependent calcium channels. The typical mechanism of action of aranidipine, as all dihydropyridines, is based on the inhibition of L-type calcium channels, decreasing calcium concentration and inducing smooth muscle relaxation. It is a selective alpha2-adrenoreceptor antagonist which inhibits vasoconstrictive responses.
Record name Aranidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09229
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Aranidipine

CAS RN

86780-90-7
Record name Aranidipine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aranidipine [INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aranidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09229
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Record name Aranidipine
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Record name ARANIDIPINE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

149-150ºC
Record name Aranidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09229
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
241
Citations
K Ohashi, A Ebihara - Cardiovascular drug reviews, 1996 - Wiley Online Library
… models aranidipine had more potent antihypertensive effects than did other dihydropyridines. Administration of aranidipine once … Aranidipine is now under registration. In this article, the …
Number of citations: 15 onlinelibrary.wiley.com
H Masumiya, Y Tanaka, H Tanaka, K Shigenobu - Pharmacology, 2000 - karger.com
… aranidipine is its high negative chronotropic potency. The ratio of the negative chronotropic/negative inotropic potencies of aranidipine … produced by aranidipine was …
Number of citations: 33 karger.com
K Okumura, K Ichihara, M Nagasaka - Journal of cardiovascular …, 1997 - journals.lww.com
… This in vitro activity of aranidipine is consistent with our result that the ability of aranidipine to … However, aranidipine was the most potent among the Ca 2+ channel blockers tested in …
Number of citations: 12 journals.lww.com
A Nakamura, K Hayashi, K Fujiwara… - Journal of …, 2000 - journals.lww.com
… The decreases in proteinuria were observed in the aranidipine-treated group at weeks 6, 8, … in the aranidipine-treated group than in the M-1 group. In conclusion, aranidipine has dilator …
Number of citations: 13 journals.lww.com
K Ichihara, K Okumura, H Kamei… - Journal of …, 1998 - journals.lww.com
The purpose of this study was to investigate the renal effects of aranidipine, a novel calcium channel blocker of the dihydropyridine type, and its active metabolite in anesthetized dogs …
Number of citations: 10 journals.lww.com
L Tian, J Jiang, Y Huang, L Xu, H Liu… - … in Mass Spectrometry …, 2006 - Wiley Online Library
A simple, sensitive and rapid high‐performance liquid chromatography/negative electrospray ionization tandem mass spectrometry method was developed and validated for the assay …
K Miyoshi, H Miyake, K Ichihara, H Kamei… - Naunyn-Schmiedeberg's …, 1996 - Springer
… those for aranidipine and other dihydropyridine derivatives. … times higher than the dose of aranidipine required to produce a … aorta were less than that of aranidipine. In binding studies, …
Number of citations: 9 link.springer.com
J Jiang, L Tian, Y Huang, Y Li, L Xu - Clinical therapeutics, 2008 - Elsevier
Objective: The aim of this study was to explore the pharmacokinetic (PK) and pharmacodynamic (PD) properties and safety profiles of aranidipine and its active M-1 metabolite in …
Number of citations: 7 www.sciencedirect.com
C Gao - Handbook of Metabolic Pathways of Xenobiotics, 2014 - Wiley Online Library
Aranidipine is a 1,4‐dihydropyridine Ca 2+ antagonist used for the treatment of hypertension. In human plasma, it was metabolized by the reduction of the keto moiety of the oxopropyl …
Number of citations: 0 onlinelibrary.wiley.com
L Yan, Y Li, G Chen, L Wang, H Pang… - Journal of …, 2012 - journals.lww.com
… trial of aranidipine in healthy Chinese men has been accomplished, 7,8 and aranidipine is … This study was to evaluate the efficacy and tolerability of aranidipine enteric-coated tablets, …
Number of citations: 2 journals.lww.com

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